

Physicochemical Properties of GSK4027: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5).[1][2][3] These histone acetyltransferases (HATs) are implicated in various pathological processes, including inflammation and cancer, making them attractive targets for therapeutic intervention.[1][3] This document provides a comprehensive overview of the physicochemical properties of GSK4027, detailed experimental protocols for its characterization, and a visualization of its relevant signaling pathway.

Physicochemical Properties

GSK4027 is a small molecule inhibitor characterized by its high potency and selectivity.[1][2] A summary of its key physicochemical properties is presented in the table below. While extensive biological data is available, certain physical constants such as melting and boiling points have not been widely reported in the public domain.



| Property | Value | Source |
|---------------------|--|--------------|
| IUPAC Name | 4-bromo-2-methyl-5- [[(3R,5R)-1-methyl-5-phenyl-3- piperidinyl]amino]-3(2H)- pyridazinone | [1][4] |
| Chemical Formula | C ₁₇ H ₂₁ BrN ₄ O | [1][4][5] |
| Molecular Weight | 377.28 g/mol | [6][7] |
| CAS Number | 2079896-25-4 | [1][4][5] |
| Appearance | Crystalline solid, white to beige or light yellow to yellow powder | [4][6][7] |
| Solubility | Soluble in DMSO (50 mg/mL) | [2][4][6][8] |
| Melting Point | Not reported | _ |
| Boiling Point | Not reported | |
| рКа | Not reported | _ |
| LogP | Not reported | _ |
| Storage Temperature | -20°C | [4] |

Biological Activity and Selectivity

GSK4027 is a highly potent inhibitor of PCAF and GCN5 bromodomains with a reported pIC₅₀ of 7.4 for PCAF in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][6][9] It exhibits excellent selectivity over other bromodomain families, including a more than 18,000-fold selectivity over the BET family.[1][3] The inhibitory constants (Ki) for PCAF and GCN5 are both reported to be 1.4 nM in a BROMOscan® assay.[2]

Signaling Pathway

GSK4027 exerts its effects by inhibiting the bromodomains of PCAF and GCN5. These proteins are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene transcription. By binding to acetylated lysine residues on histones and other proteins, they

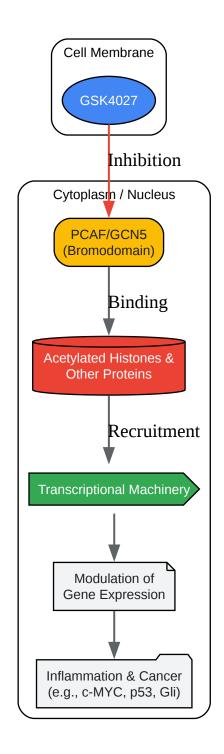






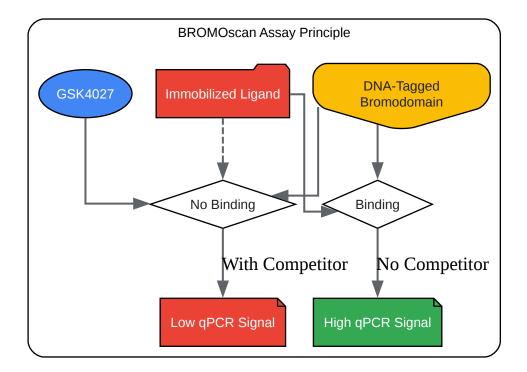
recruit transcriptional machinery to specific gene promoters. The inhibition of PCAF/GCN5 by GSK4027 disrupts these interactions, leading to the modulation of gene expression programs involved in inflammation and cancer. Key downstream targets and processes affected include c-MYC, p53, and the Hedgehog-Gli pathway.[10]



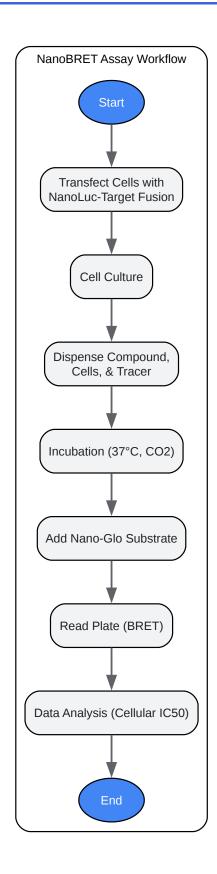












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